

Carglumic Acid Dose Adjustment in Renal Impairment: A Technical Guide

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Compound of Interest		
Compound Name:	Carglumic Acid	
Cat. No.:	B1668441	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the appropriate dose adjustment of **carglumic acid** for subjects with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, actionable guidance based on currently available data.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of carglumic acid required for patients with renal impairment?

Yes, dose adjustment is necessary for patients with moderate to severe renal impairment.[1][2] [3] Plasma concentrations of **carglumic acid** have been shown to increase in individuals with impaired renal function.[1][2][3][4] Therefore, to avoid potential toxicity and ensure patient safety, a reduction in the standard dosage is recommended for these patient populations.[1][2] [3] No dose adjustment is needed for patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).[1][2][3][4][5][6] The pharmacokinetics of **carglumic acid** have not been evaluated in patients with end-stage renal disease.[1][2]

Q2: What are the recommended dose adjustments for **carglumic acid** in patients with renal impairment?

The recommended dose adjustments for **carglumic acid** depend on the indication for its use (N-acetylglutamate synthase (NAGS) deficiency, Propionic Acidemia (PA), or Methylmalonic



Acidemia (MMA)) and the severity of renal impairment. The following tables summarize the recommended dosages.

Data Presentation: Dose Adjustment Tables

Table 1: Recommended Dose of **Carglumic Acid** in Patients with Renal Impairment for Hyperammonemia due to NAGS Deficiency

Renal Impairment Category	eGFR (mL/min/1.73 m²)	Recommended Daily Dosage	Dosing Schedule
Mild	60-89	No dosage adjustment warranted	Divided into 2 to 4 doses
Moderate	30-59	50 mg/kg/day to 125 mg/kg/day	Divided into 2 to 4 doses
Severe	≤29	15 mg/kg/day to 60 mg/kg/day	Divided into 2 to 4 doses

Source:[2]

Table 2: Recommended Dose of **Carglumic Acid** in Patients with Renal Impairment for Acute Hyperammonemia due to PA or MMA

Renal Impairment Category	eGFR (mL/min/1.73 m²)	Recommended Daily Dosage (Patients ≤15 kg)	Recommended Daily Dosage (Patients >15 kg)	Dosing Schedule
Mild	60-89	No dosage adjustment warranted	No dosage adjustment warranted	Divided into 2 equal doses
Moderate	30-59	75 mg/kg/day	1.7 g/m²/day	Divided into 2 equal doses
Severe	≤29	25 mg/kg/day	0.55 g/m²/day	Divided into 2 equal doses



Source:[2]

Q3: What is the pharmacokinetic profile of carglumic acid in subjects with renal impairment?

Pharmacokinetic studies have demonstrated that exposure to **carglumic acid** increases with the severity of renal impairment. The following table summarizes the key pharmacokinetic parameters observed in a study comparing subjects with renal impairment to healthy subjects with normal renal function after a single oral dose.

Table 3: Mean (SD) Cmax and AUC0-t of **Carglumic Acid** Following a Single Oral Dose in Subjects with Renal Impairment and Matched Healthy Controls

Renal Impairment Category	Dose	Cmax (ng/mL)	AUC0-t (ng·h/mL)
Mild			
Renal Impairment Subjects	80 mg/kg	4530 (1310)	43500 (15400)
Healthy Subjects	80 mg/kg	3210 (1130)	26600 (9300)
Moderate			
Renal Impairment Subjects	80 mg/kg	4730 (1700)	67700 (19600)
Healthy Subjects	80 mg/kg	2880 (1070)	30300 (10300)
Severe			
Renal Impairment Subjects	40 mg/kg	2910 (1350)	59900 (23300)
Healthy Subjects	40 mg/kg	1990 (515)	20100 (6200)

Source:

Experimental Protocols

Pharmacokinetic Study in Subjects with Renal Impairment



While a detailed, standalone protocol for the pivotal pharmacokinetic study in renally impaired subjects is not publicly available, information from regulatory documents provides an overview of the methodology.

Objective: To compare the pharmacokinetics of **carglumic acid** in subjects with varying degrees of renal impairment to that of healthy subjects with normal renal function.[1]

Study Design: The study was a comparative pharmacokinetic analysis.[1]

Participants: The study included subjects with mild, moderate, and severe renal impairment, who were compared to matched healthy control subjects with normal renal function.

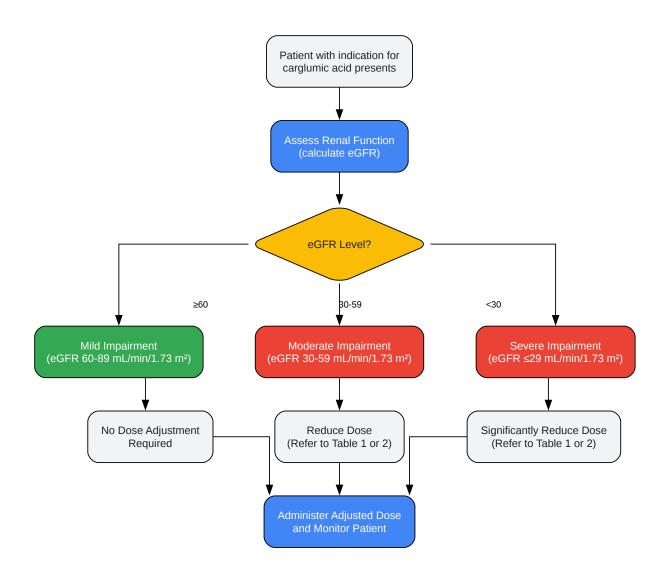
Methodology:

- A single oral dose of carglumic acid tablets for oral suspension was administered to all participants.
- Subjects with mild and moderate renal impairment, along with their matched controls, received an 80 mg/kg dose.
- Subjects with severe renal impairment and their matched controls received a 40 mg/kg dose.
- Blood samples were collected at various time points to determine the plasma concentrations of carglumic acid.
- The key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), were calculated and compared between the groups.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for adjusting the dose of **carglumic acid** in patients with renal impairment.





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Caption: Workflow for Carglumic Acid Dose Adjustment in Renal Impairment.



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